![molecular formula C18H18Cl2N2O3 B4931601 ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-propyl-4H-pyran-3-carboxylate](/img/structure/B4931601.png)
ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-propyl-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-propyl-4H-pyran-3-carboxylate is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is a pyranocarboxylate derivative that has been synthesized using a variety of methods.
Scientific Research Applications
Ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-propyl-4H-pyran-3-carboxylate has shown potential applications in various fields such as pharmacology, medicinal chemistry, and biochemistry. This compound has been studied for its potential anticancer properties due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-propyl-4H-pyran-3-carboxylate is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-propyl-4H-pyran-3-carboxylate has a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-propyl-4H-pyran-3-carboxylate in lab experiments is its potential anticancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-propyl-4H-pyran-3-carboxylate. One area of research could be the development of more efficient synthesis methods for this compound. Another area of research could be the investigation of its potential use as an anti-inflammatory agent. Additionally, further studies could be conducted to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
Ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-propyl-4H-pyran-3-carboxylate can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2,3-dichlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate. The resulting product is then treated with propylamine to obtain the final compound.
properties
IUPAC Name |
ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-propyl-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3/c1-3-6-13-15(18(23)24-4-2)14(11(9-21)17(22)25-13)10-7-5-8-12(19)16(10)20/h5,7-8,14H,3-4,6,22H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSAFKGKUKYNFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=C(C(=CC=C2)Cl)Cl)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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